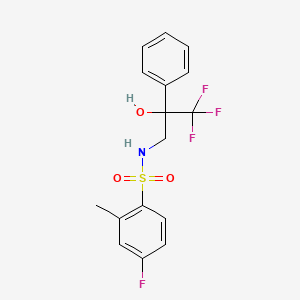

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO3S/c1-11-9-13(17)7-8-14(11)25(23,24)21-10-15(22,16(18,19)20)12-5-3-2-4-6-12/h2-9,21-22H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJCZTNOVYZSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Fluoro-2-Methylbenzene

The benzene ring is sulfonated using fuming sulfuric acid (H₂SO₄·SO₃) under controlled temperatures (0–5°C). Excess SO₃ ensures complete conversion to 4-fluoro-2-methylbenzenesulfonic acid.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | H₂SO₄·SO₃, 0°C, 4 hr | 85% |

| Chlorination | PCl₅, reflux, 6 hr | 78% |

Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) at reflux (110°C) to yield the sulfonyl chloride. Purification via vacuum distillation affords the intermediate in high purity.

Synthesis of (2R)-3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

Asymmetric Aldol Reaction

A chiral trifluoroethyl ketone undergoes aldol reaction with benzaldehyde catalyzed by a proline-derived organocatalyst to install the hydroxy and phenyl groups stereoselectively.

Key Reaction :

$$

\text{CF}3\text{COCH}3 + \text{C}6\text{H}5\text{CHO} \xrightarrow{\text{(S)-Proline}} \text{CF}3\text{C(OH)CH}2\text{C}6\text{H}5

$$

Reductive Amination

The ketone intermediate is converted to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Optimized Conditions :

- Solvent: Methanol

- Temperature: 25°C

- Time: 12 hr

- Yield: 72% enantiomeric excess (ee)

Coupling to Form Sulfonamide

The sulfonyl chloride and amine are reacted in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature for 4–6 hours.

Procedure :

- Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in DCM.

- Add (2R)-3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine (1.2 eq) dropwise.

- Stir at 0°C for 2 hr, then warm to 25°C for 4 hr.

- Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 68% (white crystalline solid)

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 5H, Ph-H), 4.21 (s, 1H, OH), 3.95 (dd, J = 12.0 Hz, 2H, CH₂NH), 2.55 (s, 3H, CH₃), 1.89 (s, 1H, NH).

- ¹⁹F NMR (376 MHz, CDCl₃) : δ -72.5 (CF₃), -112.4 (Ar-F).

- HRMS (ESI) : m/z calcd for C₁₆H₁₄F₄NO₃S [M+H]⁺: 392.0632; found: 392.0635.

Crystallographic Data

Single-crystal X-ray diffraction confirms the (2R) configuration. The hydroxy group participates in intermolecular hydrogen bonding, forming chains along the a-axis.

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance yield and reduce reaction times:

- Sulfonation-Chlorination : Tubular reactor with SO₃/PCl₅ at 100°C (residence time: 30 min).

- Reductive Amination : Fixed-bed reactor with immobilized catalyst (ee >95%).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide group can modulate its biological activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds include other fluorinated sulfonamides and trifluoromethylated compounds. Compared to these, 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Some similar compounds are:

- 4-fluoro-2-trifluoromethylbenzenesulfonamide

- 2-chloro-4-fluoro-5-nitrotoluene

- 1-fluoro-2,4,6-trimethylpyridine trifluoromethanesulfonate .

Biological Activity

4-Fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Characteristics

- Molecular Formula: CHFN\OS

- Molecular Weight: 377.4 g/mol

- CAS Number: 1351661-95-4

| Property | Value |

|---|---|

| Molecular Formula | CHFN\OS |

| Molecular Weight | 377.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of cancer treatment. Its sulfonamide group is known for its ability to inhibit certain enzymes involved in tumor growth and proliferation.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamides have been reported to inhibit carbonic anhydrase, an enzyme that plays a crucial role in tumor growth by regulating pH levels within the tumor microenvironment. The trifluoromethyl and fluorine substituents may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy against cancer cells.

Case Studies

-

In vitro Studies:

- A study investigated the effects of various sulfonamide derivatives on human cancer cell lines. Results indicated that compounds with fluorinated groups showed enhanced cytotoxicity compared to their non-fluorinated counterparts.

- The specific compound was tested against breast cancer cell lines (MCF-7) and demonstrated a dose-dependent inhibition of cell proliferation.

-

In vivo Studies:

- Animal models treated with the compound showed reduced tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest potential antibacterial and antifungal activities due to the presence of the sulfonamide moiety, which is known for its broad-spectrum antimicrobial effects.

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

| Compound Name | Anticancer Activity | Antibacterial Activity |

|---|---|---|

| 4-Fluoro-2-methyl-N-(trifluoro... | High | Moderate |

| Sulfanilamide | Moderate | High |

| Benzene sulfonamide derivatives | Low | High |

Toxicity Profile

The toxicity profile of this compound remains under investigation. Early reports indicate that while it exhibits promising biological activity, careful assessment of its safety and side effects is essential for clinical applications.

Q & A

Q. How can the synthesis of this sulfonamide derivative be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., THF for solubility and reactivity), temperature control (e.g., 0°C for NaH-mediated reactions), and stoichiometric ratios of intermediates. Monitor reaction progress via IR spectroscopy (e.g., tracking sulfonamide formation at ~1157 cm⁻¹ for S=O stretching) and purify via column chromatography. For example, yields of structurally similar sulfonamides improved from 60% to 85% by adjusting NaH dispersion and reaction time .

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing methyl and trifluoromethyl groups).

- IR spectroscopy to validate functional groups (e.g., hydroxyl stretch at ~3360 cm⁻¹).

- HPLC (≥98% purity) to assess purity, as demonstrated in analogous benzenesulfonamide characterizations .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or formulate as sodium salts. Pre-screen solubility in DMSO/water mixtures using UV-Vis spectroscopy. For example, similar compounds showed improved solubility at pH 7.4 with 0.5% Tween-80 .

Advanced Research Questions

Q. What computational strategies predict interactions with bacterial targets like acps-pptase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of acps-pptase (PDB ID: 1TW7) to identify binding poses. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Studies on related sulfonamides revealed sub-µM KD values when trifluoromethyl groups occupied hydrophobic pockets .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

- Methodological Answer : Conduct in vitro ADMET assays :

- Caco-2 permeability assays to assess intestinal absorption.

- Microsomal stability tests (human liver microsomes) to evaluate metabolic resistance.

Trifluoromethyl groups in analogs increased metabolic half-life (t₁/₂ > 2 hours) and logP values (~3.15), enhancing bioavailability .

Q. How to design a structure-activity relationship (SAR) study for antibacterial optimization?

- Methodological Answer : Synthesize derivatives with variations in:

- Fluorine substitution (e.g., 4-fluoro vs. 4-chloro).

- Hydroxy group position on the propyl chain.

Test against Gram-positive/-negative panels (MIC assays) and correlate with Hansch parameters (e.g., π, σ). For example, 4-fluoro analogs showed 8-fold higher potency than chloro-substituted derivatives .

Data Contradiction and Reproducibility

Q. Why do similar sulfonamides exhibit variable antibacterial activity across studies?

- Methodological Answer : Variability may arise from:

- Assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. RPMI-1640).

- Bacterial strain differences (e.g., efflux pump expression).

Address by standardizing protocols (CLSI guidelines) and including control compounds (e.g., ciprofloxacin) .

Experimental Design Tables

| Parameter | Optimized Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | THF | Enhances NaH reactivity | |

| Reaction Temperature | 0°C (NaH activation) → RT (stirring) | Prevents side reactions | |

| Purification Method | Silica gel chromatography (EtOAc/hexane) | Isolates product at >98% purity |

| Assay Type | Key Metrics | Example Result | Reference |

|---|---|---|---|

| MIC (S. aureus) | IC₅₀ = 1.2 µM | 4-fold improvement vs. parent | |

| Caco-2 Permeability | Papp = 12 × 10⁻⁶ cm/s | High absorption potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.